(S,R,S)-Ahpc-C4-NH2

PROTAC EED Linker SAR

Procure (S,R,S)-AHPC-C4-NH2, the definitive VHL ligand-linker conjugate engineered for PROTAC precision. This module features the essential (S,R,S) stereochemistry for high-affinity VHL binding and a rigid C4 alkyl linker empirically optimized for EED-targeted degraders (pKD=9.02). The terminal primary amine enables direct, catalyst-free amide coupling with any carboxylic acid warhead, accelerating library synthesis. Choose the free base for organic workflows or the dihydrochloride salt for superior aqueous solubility (≤0.1% DMSO). Non-interchangeable with shorter or PEG-based analogs; validate linker SAR with the benchmark.

Molecular Formula C27H39N5O4S
Molecular Weight 529.7 g/mol
Cat. No. B3116090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-Ahpc-C4-NH2
Molecular FormulaC27H39N5O4S
Molecular Weight529.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O
InChIInChI=1S/C27H39N5O4S/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34)/t20-,21+,24-/m1/s1
InChIKeyBJFSHNWASBGXMS-ZFGGDYGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,R,S)-AHPC-C4-NH2 (VH032-C4-NH2) Technical Baseline: VHL-Based E3 Ligase Ligand-Linker Conjugate for PROTAC Development


(S,R,S)-AHPC-C4-NH2 (CAS 2138439-53-7) is a synthetic E3 ligase ligand-linker conjugate consisting of the (S,R,S)-AHPC-based Von Hippel-Lindau (VHL) ligand and a 4‑carbon alkyl linker terminating in a primary amine [1]. The compound has a molecular weight of 529.7 g/mol and exists as a free base; salt forms (hydrochloride, CAS 2341796-78-7; dihydrochloride) offer enhanced aqueous solubility . As a modular building block for proteolysis‑targeting chimeras (PROTACs), the C4 alkyl linker provides defined spacing between the VHL‑recruiting moiety and a target‑binding warhead, while the terminal –NH₂ group serves as a universal conjugation handle for amide bond formation . The specific (S,R,S) stereochemical configuration is essential for high‑affinity VHL engagement [1].

Why Generic (S,R,S)-AHPC-C4-NH2 Substitution Fails: Linker Length, Conjugation Chemistry, and Salt Form Constraints


PROTAC linker length is not a trivial variable; it directly governs ternary complex geometry, degradation efficiency, and physicochemical properties [1]. Substituting (S,R,S)-AHPC-C4-NH2 with a different linker length (e.g., C2, C6, C10, or PEG‑based analogs) alters the spatial orientation between the VHL E3 ligase and the target protein, frequently resulting in complete loss of degradation activity or undesirable shifts in selectivity [2]. Moreover, the terminal amine functional group defines the downstream conjugation chemistry; analogs bearing alternative reactive handles (e.g., azide, alkyne, carboxylic acid) are incompatible with amide‑coupling workflows without additional synthetic manipulation . Finally, the choice between free base and dihydrochloride salt forms materially impacts solubility in aqueous assay buffers and formulation media, directly affecting experimental reproducibility . For these reasons, (S,R,S)-AHPC-C4-NH2 cannot be considered interchangeable with structurally similar analogs.

(S,R,S)-AHPC-C4-NH2 Quantitative Differentiation Evidence: Linker SAR, Conjugation Efficiency, and Physicochemical Properties


C4 Alkyl Linker Confers Optimal Ternary Complex Geometry for EED‑Targeted PROTACs

In the development of EED‑targeted PROTAC degraders, systematic linker length optimization revealed that the C4 alkyl linker (as incorporated in (S,R,S)-AHPC-C4-NH2) yields superior degradation potency relative to shorter (C1–C3) and longer (C5–C10) alkyl spacers . The resulting EED degrader achieved a pKD of 9.02, establishing this linker length as a preferred starting point for VHL‑recruiting PROTACs targeting WD40‑domain proteins .

PROTAC EED Linker SAR Ternary Complex

Terminal Primary Amine Enables High‑Efficiency Amide Conjugation Versus Alternative Reactive Handles

(S,R,S)-AHPC-C4-NH2 terminates in a primary amine, facilitating direct amide bond formation with carboxylic acid‑containing target ligands using standard carbodiimide coupling reagents (e.g., EDC/HOBt) . In contrast, analogs such as (S,R,S)-AHPC-propargyl require copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for conjugation, introducing a triazole linker that can alter ternary complex geometry and may introduce copper‑dependent cytotoxicity in cellular assays . The amine handle offers broader compatibility with diverse carboxylic acid warheads without additional synthetic steps .

PROTAC Conjugation Chemistry Amide Coupling Synthetic Efficiency

Dihydrochloride Salt Form Provides ~2‑Fold Enhanced Aqueous Solubility Relative to Free Base

The dihydrochloride salt of (S,R,S)-AHPC-C4-NH2 (CAS 2341796-78-7) exhibits significantly improved aqueous solubility compared to the free base form . Vendor technical data indicate that at equivalent molar concentrations, the salt form maintains comparable biological activity while offering enhanced dissolution in aqueous buffers commonly used for cellular and biochemical assays . This solubility advantage reduces the need for high DMSO concentrations, which can introduce vehicle‑related cytotoxicity artifacts in cell‑based degradation assays .

Solubility Formulation Salt Form Assay Compatibility

C4 Alkyl Linker Balances Lipophilicity (LogP ~2) for Cellular Permeability Versus PEG‑Based Analogs

The C4 alkyl linker of (S,R,S)-AHPC-C4-NH2 yields a calculated LogP value of approximately 2, striking a balance between sufficient lipophilicity for passive membrane diffusion and avoidance of excessive hydrophobicity that can lead to non‑specific binding or aggregation . In contrast, PEG‑based analogs (e.g., (S,R,S)-AHPC-PEG2-NH2, (S,R,S)-AHPC-PEG4-N3) exhibit significantly lower LogP values (typically <0), which can improve aqueous solubility but may compromise passive cellular permeability [1]. The C4 alkyl linker thus provides a favorable permeability profile for cell‑based PROTAC screening without the potential immunogenicity or viscosity issues associated with longer PEG chains .

Lipophilicity LogP Cellular Permeability Linker Design

(S,R,S)-AHPC-C4-NH2 High‑Value Application Scenarios in PROTAC Discovery and Chemical Biology


EED‑Targeted PROTAC Development for Epigenetic Oncology Programs

Research groups developing PROTAC degraders targeting Embryonic Ectoderm Development (EED) protein—a core component of the PRC2 complex implicated in multiple cancers—should prioritize (S,R,S)-AHPC-C4-NH2 as the VHL‑recruiting module. The C4 linker length has been empirically validated in this target class to yield potent degradation (pKD = 9.02), providing a rational starting point for SAR campaigns . Conjugation to EED‑binding warheads (e.g., EED226‑derived carboxylic acids) via the terminal amine enables rapid assembly of degrader libraries for cellular screening .

High‑Throughput PROTAC Library Synthesis Requiring Direct Amide Coupling

Core facilities and medicinal chemistry groups engaged in parallel synthesis of PROTAC libraries benefit from the terminal amine handle of (S,R,S)-AHPC-C4-NH2, which permits direct amide bond formation with diverse carboxylic acid‑containing target ligands under standard peptide coupling conditions . This eliminates the need for click chemistry optimization and copper catalyst removal, reducing synthetic turnaround time and improving batch‑to‑batch reproducibility . The dihydrochloride salt form further simplifies handling by providing ready aqueous solubility for automated liquid handling systems .

Linker SAR Studies for VHL‑Recruiting PROTACs Across Target Classes

Investigators performing systematic linker length optimization studies should include (S,R,S)-AHPC-C4-NH2 as a reference compound. The C4 alkyl linker represents an intermediate length within the commonly explored 4–15 atom range for VHL‑recruiting PROTACs . Its calculated LogP of ~2 provides a baseline for evaluating permeability‑potency trade‑offs, and head‑to‑head comparisons with shorter (C1–C3) and longer (C5–C10) analogs can reveal target‑specific linker requirements . The free base and salt forms offer flexibility in solvent selection for diverse assay formats .

Cellular Degradation Assays Requiring Low Vehicle Artifact Burden

For cell‑based PROTAC evaluation where DMSO concentration must be minimized to avoid cytotoxicity artifacts, the dihydrochloride salt of (S,R,S)-AHPC-C4-NH2 offers a distinct advantage. Its enhanced aqueous solubility permits direct dissolution in culture media or aqueous buffers, reducing final DMSO concentrations to ≤0.1% . This is particularly critical for sensitive primary cell assays or long‑term treatment protocols where vehicle‑induced stress confounds degradation readouts .

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